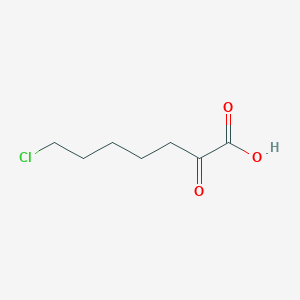

7-Chloro-2-oxoheptanoic acid

Description

Contextualizing Alpha-Ketocarboxylic Acid Derivatives in Organic Chemistry

Alpha-ketocarboxylic acids, characterized by a ketone group adjacent to a carboxylic acid, are a significant class of compounds in organic chemistry. organic-chemistry.orgorganic-chemistry.org Their unique structural arrangement imparts distinct reactivity, making them valuable intermediates in a multitude of synthetic pathways. google.com The presence of two adjacent carbonyl groups influences the electronic properties of the molecule, enhancing the reactivity of both functional groups.

These derivatives serve as precursors for a wide array of other molecules. researchgate.net General synthetic routes to access α-keto acids are diverse and include methods such as the oxidation of α-hydroxy acids and the double carbonylation of aryl iodides. organic-chemistry.orgorganic-chemistry.org The reactivity of α-ketocarboxylic acids allows them to participate in various transformations, including decarboxylative couplings, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Significance of 7-Chloro-2-oxoheptanoic Acid in Advanced Synthetic Chemistry and Mechanistic Studies

This compound stands out as a particularly useful intermediate in advanced organic synthesis, primarily due to its dual functionality and the presence of a reactive chlorine atom. This trifecta of functional groups—a ketone, a carboxylic acid, and a terminal alkyl chloride—allows for a sequence of selective chemical modifications.

The compound's structure is also a subject of mechanistic studies. The electron-withdrawing effects of the chlorine and ketone groups polarize the molecule, influencing its reactivity. Computational studies using Density Functional Theory (DFT) provide insights into its electronic structure, such as the HOMO-LUMO gap and partial charges on its atoms, which helps in predicting its chemical behavior. The chlorine atom at the terminal position can be readily substituted by other functional groups, making the molecule a versatile platform for creating a library of derivatives for further research.

Below are data tables detailing the synthesis conditions and key chemical properties of this compound.

Table 1: Synthesis of this compound via Grignard Reaction

This table outlines the typical reaction conditions for the multi-step synthesis.

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Product Purity (%) |

| Grignard Formation | Mg + 1-bromo-5-chloropentane (B104276) in THF/toluene | -25 to +15 | 1-2 hours | - | - |

| Condensation | Grignard reagent + diethyl oxalate (B1200264) in toluene | -25 to 0 | 1-2 hours | - | - |

| Hydrolysis | Dilute H₂SO₄, followed by neutralization | 0 to 10 | 1-2 hours | ~61-72 | ~98 |

| Alkaline Hydrolysis | NaOH or KOH solution | 20-25 | 90-150 min | 50-57 (overall) | 97-99.5 |

| Data derived from synthesis process descriptions. |

Table 2: Computed Physicochemical and Structural Properties of this compound

This table presents key structural and electronic data calculated for the molecule.

| Property | Value |

| Molecular Formula | C₇H₁₁ClO₃ |

| Molecular Weight | 178.61 g/mol |

| Bond Length C=O (ketone) | ~1.21 Å |

| Bond Length C-Cl | ~1.77 Å |

| HOMO-LUMO Gap | ~5.2 eV |

| Partial Charge (Chlorine atom) | δ⁻ = -0.18 e |

| Partial Charge (Ketone carbonyl) | δ⁺ = +0.32 e |

| Data from computational models and quantum chemical calculations. |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-5-3-1-2-4-6(9)7(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUYOWJXXHLBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)C(=O)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641301 | |

| Record name | 7-Chloro-2-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874886-74-5 | |

| Record name | 7-Chloro-2-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 7 Chloro 2 Oxoheptanoic Acid

Grignard Reaction-Based Synthetic Routes

Grignard reagents, organomagnesium compounds with the general formula RMgX, are powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.org Their application in the synthesis of 7-chloro-2-oxoheptanoic acid is a prominent and well-documented method.

Utilization of Halogenated Alkanes and Oxalic Acid Esters as Starting Materials

A common synthetic route involves the use of a bifunctional halogenated alkane, such as 1-bromo-5-chloropentane (B104276), as the primary starting material. google.com This compound is reacted with magnesium metal in an ether solvent to form a single Grignard reagent. google.com The choice of solvent is critical, with ethers like diethyl ether, tetrahydrofuran (THF), dioxane, or ethylene glycol being suitable for stabilizing the Grignard reagent. google.com

| Starting Material | Reagents | Intermediate Product | Final Product |

| 1-bromo-5-chloropentane | 1. Magnesium (Mg) 2. Diethyl oxalate (B1200264) | Ethyl 7-chloro-2-oxoheptanoate | This compound |

| 1-bromo-5-chloropentane | 1. Magnesium (Mg) 2. Ethyloxalylmonochloride | Ethyl 7-chloro-2-oxoheptanoate | This compound |

Process Optimization Strategies for Enhanced Yield and Purity

Optimization of the Grignard-based synthesis is crucial for achieving high yields and purity of the final product. One patented method reports a total yield of up to 43.0%. google.com Key optimization strategies include the careful control of reaction temperature during the addition of the Grignard reagent to the oxalic acid ester, with temperatures maintained between -10°C to -15°C. patsnap.com

The choice of solvent also plays a significant role. While diethyl ether is commonly used, other ether solvents or mixtures can be employed to improve reaction outcomes. google.com Furthermore, the use of organic bases in a benzene solvent during the Grignard reaction has been explored to enhance the reaction's efficiency. patsnap.com Post-reaction workup, including acid hydrolysis, neutralization with sodium bicarbonate solution, and washing with saturated salt solutions, is critical for isolating a pure product. google.com

Challenges and Innovations in Reaction Conditions for Grignard Reagent Stability

A primary challenge in Grignard synthesis is the high reactivity and instability of the Grignard reagent. sciencemadness.org These reagents are extremely sensitive to water and moisture, necessitating anhydrous (dry) reaction conditions. sciencemadness.org The presence of even trace amounts of water can lead to the decomposition of the reagent and a significant reduction in yield. chemguide.co.uk

To overcome this, all glassware must be thoroughly dried, and anhydrous solvents must be used. sciencemadness.org The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. sciencemadness.org Innovations to address these stability issues include the use of specific solvent systems that stabilize the Grignard reagent through coordination. Ethereal solvents like diethyl ether and THF are particularly effective due to the ability of their oxygen atoms to coordinate with the magnesium center. acs.orgfiveable.me

Hydrolysis-Based Synthesis from Ester Precursors

Another significant pathway to this compound involves the hydrolysis of its corresponding ester, ethyl 7-chloro-2-oxoheptanoate. google.com This ester is often the direct product of the Grignard reaction described previously. google.compatsnap.com

Hydrolysis of Ethyl 7-Chloro-2-oxoheptanoate

The hydrolysis of the ester precursor, ethyl 7-chloro-2-oxoheptanoate, is a straightforward method to obtain the desired carboxylic acid. google.com This reaction involves the cleavage of the ester bond in the presence of water and a catalyst. The process is typically carried out by treating the ester with a strong acid, such as concentrated hydrochloric acid. google.com The reaction mixture is heated to facilitate the hydrolysis, with temperatures around 70-90°C being reported. google.com Following the hydrolysis, the product is extracted and purified.

Catalytic and Non-Catalytic Hydrolysis Approaches

The hydrolysis of β-keto esters like ethyl 7-chloro-2-oxoheptanoate can be achieved through both catalytic and non-catalytic methods. pearson.com

Acid-Catalyzed Hydrolysis: This is a common approach where a strong acid, such as hydrochloric acid or sulfuric acid, is used to catalyze the reaction. google.compearson.com The acid protonates the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed (Saponification) Hydrolysis: While less commonly detailed for this specific compound in the provided context, base-catalyzed hydrolysis is a general method for ester cleavage. jove.com It involves the use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylate salt, which is then acidified to produce the carboxylic acid. asianpubs.org However, the use of hydroxide bases can sometimes lead to irreversible hydrolysis. jove.com

Enzymatic Hydrolysis: An innovative and green approach involves the use of enzymes, such as hydrolases, to catalyze the hydrolysis of β-keto esters. researchgate.net This method offers high selectivity and operates under mild reaction conditions, though it is not explicitly documented for the synthesis of this compound in the provided search results.

Alternative and Convergent Synthetic Strategies

The synthesis of this compound can be approached through various routes, including direct additions and multi-step sequences from different starting materials. These strategies are often selected based on criteria such as efficiency, cost, and reaction conditions.

Exploration of Direct Addition Reactions

A prominent and efficient method for synthesizing this compound involves a direct addition reaction utilizing a Grignard reagent. This approach typically begins with 1-bromo-5-chloropentane as the starting material.

The Grignard reagent is prepared by reacting 1-bromo-5-chloropentane with magnesium in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). google.comgoogle.com This Grignard solution is then added to a reactant like diethyl oxalate or ethyloxalylmonochloride at low temperatures, typically between -60°C and 0°C. google.compatsnap.com The final step involves acid hydrolysis, using inorganic acids like hydrochloric acid or sulfuric acid, to produce this compound. google.com

Table 1: Comparison of Direct Addition Reaction Conditions

| Starting Material | Reagents | Solvent | Temperature | Yield | Purity |

|---|

Multi-Step Approaches from Diverse Organic Feedstocks

Beyond direct addition to a five-carbon chain, alternative multi-step syntheses have been developed from different organic feedstocks. These routes may offer advantages in terms of starting material availability or may avoid the use of highly reactive organometallic reagents.

One such alternative begins with 6-chloroacetyl chloride. wipo.int This method involves a two-step process where 6-chloroacetyl chloride first undergoes a nucleophilic substitution reaction to form a 6-chloroacetyl cyanide intermediate. wipo.int This intermediate is then subjected to acid hydrolysis and a subsequent nucleophilic substitution to yield the ethyl ester of this compound. wipo.int This pathway is noted for having few side reactions and being suitable for industrial production. wipo.int

Another reported synthetic route starts from methyl acetoacetate. google.com While specific details of this multi-step process are extensive, it represents a significantly different approach from the Grignard-based methods. This route is reported to achieve a total yield of approximately 60-63%, which is higher than some Grignard methods, but it is also a longer synthetic route, potentially increasing production time and cost. google.com

Stereo- and Regioselective Synthesis Considerations

For the synthesis of this compound, the primary consideration is regioselectivity rather than stereoselectivity. The target molecule is achiral, meaning it does not have stereoisomers, so stereoselective control is not a necessary aspect of its direct synthesis.

However, regioselectivity is crucial, particularly in the synthesis utilizing 1-bromo-5-chloropentane. This starting material contains two different halogen atoms: bromine and chlorine. The successful synthesis of the required Grignard reagent depends on the selective reaction of magnesium with the more reactive carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact. The greater reactivity of alkyl bromides compared to alkyl chlorides in Grignard formation ensures that the desired organometallic intermediate, (5-chloropentyl)magnesium bromide, is formed with high selectivity. This selective reactivity is a fundamental consideration for the viability of this synthetic route.

Green Chemistry Perspectives in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact. This involves minimizing waste, using less hazardous materials, and developing more energy-efficient processes.

Minimization of Waste and By-product Formation

A key challenge in Grignard-based syntheses is the formation of by-products through side reactions, such as the Wurtz reaction. google.com This side reaction can reduce the yield of the desired product and complicate its purification. Research has shown that the addition of organic bases to the reaction mixture when using benzene-type solvents can effectively suppress the Wurtz side reaction. google.com This optimization leads to a significant increase in both the yield (to over 60%) and purity (over 98%) of the final product, thereby minimizing waste. google.com

Furthermore, the hydrolysis step in several synthetic routes utilizes significant amounts of acid. google.com From a green chemistry perspective, the recovery and reuse of these spent acids would be a valuable step in minimizing waste streams.

Development of Environmentally Conscious Methodologies

Efforts to develop more environmentally friendly methods for synthesizing this compound and its esters focus on both solvent choice and process technology. The use of methyl tetrahydrofuran (MeTHF) as a solvent for the Grignard reaction is one such improvement. patsnap.com MeTHF is derived from renewable resources and is considered a greener alternative to traditional ether solvents like THF.

Another advancement is the use of flow-type microfine reaction channels for the synthesis of ethyl 7-chloro-2-oxoheptanoate. chemicalbook.com This technology offers superior control over reaction conditions, such as temperature, and significantly reduces the reaction time to mere seconds. chemicalbook.com Such process intensification leads to higher efficiency, improved safety, and lower energy consumption compared to traditional batch processing, aligning with the core principles of green chemistry. mdpi.com These modern synthetic approaches demonstrate a move towards more sustainable and efficient chemical production. mdpi.com

Reactivity, Derivatization, and Transformation of 7 Chloro 2 Oxoheptanoic Acid

Chemical Transformations Involving the Alpha-Ketone Moiety

The alpha-keto group is a key site for various chemical transformations, including reduction and nucleophilic addition.

The ketone can be reduced to a secondary alcohol, yielding 7-chloro-2-hydroxyheptanoic acid. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The alpha-keto group can also undergo keto-enol tautomerism, which can influence its reactivity. nih.govresearchgate.net Furthermore, the carbonyl group is susceptible to nucleophilic addition reactions. mdpi.com

In some chemical pathways, alpha-keto acids can be converted into aldehydes with pronounced flavor characteristics. nih.govresearchgate.net This conversion may proceed through a mechanism involving keto-enol tautomerism, allowing molecular oxygen to react at the beta-carbon atom. nih.govresearchgate.net

A summary of typical reactions involving the alpha-ketone moiety is presented below.

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 7-Chloro-2-hydroxyheptanoic acid |

| Nucleophilic Addition | Various Nucleophiles | Corresponding addition products |

| Oxidative Decarboxylation | Hydrogen Peroxide | Shorter-chain carboxylic acid |

This table summarizes potential reactions of the alpha-keto group based on general chemical principles for α-keto acids.

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group in 7-chloro-2-oxoheptanoic acid exhibits typical reactivity for this functional group, primarily involving reactions such as esterification and amidation. mdpi.com These reactions are fundamental for creating a diverse range of derivatives.

The development of covalent probes to target carboxylic acids within proteins is an area of active research. One strategy involves using isoxazolium salts as a warhead for the selective covalent targeting of carboxylic acids in protein binding sites. nih.gov This approach could potentially be applied to derivatives of this compound to create probes for biochemical studies.

Reactions and Substitutions at the Terminal Chloro-Substituted Carbon

The terminal chlorine atom on the heptyl chain represents another reactive site within the molecule. As a primary haloalkane, it is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C-7 position.

Common nucleophiles that can displace the chloride ion include:

Hydroxide (B78521) ions (OH⁻) to yield the corresponding alcohol, 7-hydroxy-2-oxoheptanoic acid. ausetute.com.au

Ammonia (NH₃) to form the primary amine, 7-amino-2-oxoheptanoic acid. ausetute.com.auscribd.com

Thiols (RSH) to produce thioethers.

Carboxylates (RCOO⁻) to form esters. ausetute.com.au

Under the influence of a strong base, dehydrohalogenation can occur to form an alkene, although this is more common with secondary and tertiary haloalkanes. scribd.comyoutube.com The reaction of terminal haloalkanes with a sufficient amount of a strong base can lead to the formation of terminal alkynes through a double dehydrohalogenation of a dihalide intermediate. libretexts.orglibretexts.org

| Reaction Type | Nucleophile/Reagent | Product Functional Group at C-7 |

| Nucleophilic Substitution | Hydroxide (e.g., NaOH) | Alcohol (-OH) |

| Nucleophilic Substitution | Ammonia (NH₃) | Amine (-NH₂) |

| Nucleophilic Substitution | Thiol (RSH) | Thioether (-SR) |

| Nucleophilic Substitution | Carboxylate (RCOO⁻) | Ester (-OOCR) |

| Elimination | Strong Base (e.g., KOH/Ethanol) | Alkene |

This table illustrates potential substitution and elimination reactions at the terminal chloro-substituted carbon.

Susceptibility to Decarboxylation Reactions in Alpha-Ketocarboxylic Acids

Alpha-ketocarboxylic acids are known to undergo decarboxylation, a reaction that involves the loss of carbon dioxide (CO₂). This process can be initiated through various methods, including photoredox catalysis, to generate acyl radicals. rhhz.netmdpi.comresearchgate.netorganic-chemistry.org These highly reactive acyl radicals can then participate in a range of subsequent coupling reactions. rhhz.netmdpi.comorganic-chemistry.org

For instance, pyruvic acid, the simplest alpha-keto acid, readily decarboxylates in the presence of warm dilute sulfuric acid. stackexchange.com In some cases, the decomposition of intermediates derived from alpha-keto acids can lead to the release of carbon monoxide (CO) and carbon dioxide (CO₂). nih.govresearchgate.net Oxidative decarboxylation of the hemiacetals of alpha-keto carboxylic acids has also been reported. acs.org

Synthesis of Structurally Modified Derivatives for Research Applications

The multiple reactive sites on this compound allow for the synthesis of a wide array of structurally modified derivatives for various research applications.

Esterification of the carboxylic acid group is a common transformation. The ethyl ester, ethyl 7-chloro-2-oxoheptanoate, is a particularly important derivative. patsnap.comchembk.comchemicalbook.comglpbio.com This compound serves as a key intermediate in the synthesis of Cilastatin (B194054), a renal dehydropeptidase inhibitor. patsnap.comchemicalbook.com The synthesis of this ester is often achieved through a Grignard reaction followed by hydrolysis and esterification. patsnap.comgoogle.com

Amidation of the carboxylic acid provides another route for molecular diversification. The synthesis of α-ketoamides can be achieved through various methods, including the copper-catalyzed oxidative amidation-diketonization of terminal alkynes. organic-chemistry.org

| Derivative Type | Example Compound Name | Significance/Application |

| Ester | Ethyl 7-chloro-2-oxoheptanoate | Intermediate in the synthesis of Cilastatin |

| Amide | 7-Chloro-2-oxoheptanamide | Research chemical for diversification |

This table provides examples of ester and amide derivatives and their applications.

The functional groups of this compound make it a candidate for the development of covalent probes. Covalent probes are valuable tools in chemical biology for identifying and studying the function of proteins. The carboxylic acid moiety can be targeted for covalent modification. nih.gov For example, isoxazolium salts have been developed as reagents that selectively form covalent bonds with carboxylic acid groups in proteins. nih.gov

Furthermore, the terminal chloro group serves as a versatile handle. It can be substituted with various reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for the detection and analysis of the probe's interactions with its biological targets.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Key Intermediate in Complex Organic Molecule Construction

7-Chloro-2-oxoheptanoic acid is a bifunctional molecule that serves as a significant building block in the field of organic chemistry. Its structure, which incorporates a terminal chloride and an alpha-keto acid moiety, provides two distinct reactive centers, making it a valuable intermediate for constructing more complex chemical structures. The primary industrial and laboratory synthesis of this compound involves a Grignard reaction between the Grignard reagent formed from 1-bromo-5-chloropentane (B104276) and diethyl oxalate (B1200264), followed by hydrolysis to yield the final product. google.com This method is noted for its efficiency, producing high-purity acid suitable for subsequent pharmaceutical applications. patsnap.com

Precursor in the Synthesis of Specific Research Compounds and Probes

The most prominent application of this compound, or its ethyl ester derivative, is as a key starting material in the synthesis of cilastatin (B194054). patsnap.com Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the broad-spectrum antibiotic imipenem (B608078) to prevent its degradation in the kidneys. patsnap.com The quality and purity of the this compound precursor are critical, as they directly influence the yield and efficacy of the final cilastatin product.

Beyond cilastatin, the ethyl ester of this compound, ethyl 7-chloro-2-oxoheptanoate, is utilized as a reagent in the synthesis of A1155463. chemicalbook.com A1155463 is a selective B-cell lymphoma-extra large (BCL-XL) inhibitor, a class of compounds investigated for their potential in cancer therapy. chemicalbook.com

Table 1: Notable Compounds Synthesized from this compound or its Ethyl Ester

| Precursor | Synthesized Compound | Class | Noted Application |

|---|---|---|---|

| This compound / Ethyl 7-chloro-2-oxoheptanoate | Cilastatin | Renal dehydropeptidase inhibitor | Used with the antibiotic imipenem to prevent its degradation. patsnap.com |

Utility in the Formation of Macrocyclic Structures or Polymerizable Monomers

The bifunctional nature of this compound, with reactive groups at both ends of its carbon chain, suggests its potential as a monomer for polymerization or as a precursor in macrocyclization reactions. The terminal chlorine atom can undergo nucleophilic substitution, while the carboxylic acid can participate in esterification or amidation reactions. These dual functionalities could, in principle, allow for head-to-tail cyclization to form macrocyclic lactones or polycondensation reactions to form polyesters or polyamides.

While the structure is amenable to such transformations, a review of current literature does not provide widespread, specific examples of this compound being used to create polymerizable monomers or in the formation of macrocyclic structures. However, research on related molecules, such as the condensation of other keto-acid derivatives, demonstrates the general feasibility of macrocyclization for creating complex molecular architectures. researchgate.net

Exploitation of the this compound Scaffold for Chemical Library Generation

The this compound molecule is a valuable scaffold for generating chemical libraries for drug discovery and chemical biology research. Its two distinct functional groups allow for a wide range of chemical modifications.

Key reactive sites for library generation:

The C-7 Chlorine: This terminal chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, thiols, azides, or alkoxides. This enables the creation of a diverse set of derivatives with modified polarity, solubility, and biological target affinity.

The C-2 Keto Group: The ketone can be reduced to a secondary alcohol, which can introduce a new chiral center. It can also undergo reactions such as reductive amination to form amino acids or react with nucleophiles to form a variety of adducts.

The C-1 Carboxylic Acid: This group can be converted to esters, amides, or other carboxylic acid derivatives, further expanding the diversity of the chemical library.

This strategic modification at different points on the heptanoic acid backbone allows researchers to systematically alter the compound's properties and explore its structure-activity relationship (SAR) against various biological targets.

Research into Structurally Related Analogues and Isomers

The study of structural isomers and analogues of this compound provides valuable insights into how the positioning of functional groups affects chemical reactivity and physical properties.

Comparative Studies with 7-Chloro-6-oxoheptanoic Acid and 7-Oxoheptanoic Acid

Comparing this compound with its isomers reveals significant differences in their chemical behavior.

7-Chloro-6-oxoheptanoic acid: In this isomer, the ketone is at the C-6 position, adjacent to the chloromethyl group. Research on this and similar chloromethyl ketone derivatives of fatty acids has shown they can act as inhibitors of enzymes like acetoacetyl-CoA thiolase. portlandpress.comnih.gov The proximity of the ketone to the chlorine atom makes it a reactive alkylating agent for enzyme active sites, particularly thiol groups. portlandpress.com

7-Oxoheptanoic acid: This compound lacks the chlorine atom. Its chemistry is dominated by the ketone and carboxylic acid groups. A related isomer, 6-oxoheptanoic acid, has been used as a reagent to synthesize new penicillin derivatives. thieme-connect.com

Table 2: Comparison of this compound and Related Isomers

| Property | This compound | 7-Chloro-6-oxoheptanoic acid | 7-Oxoheptanoic acid (and isomers) | 7-Chloro-7-oxoheptanoic acid |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₁ClO₃ | C₇H₁₁ClO₃ | C₇H₁₂O₃ | C₇H₁₁ClO₃ |

| Molecular Weight | 178.61 g/mol | 178.61 g/mol | 144.17 g/mol | 178.61 g/mol |

| CAS Number | 874886-74-5 chemscene.com | 60254-72-0 nih.gov | 3128-07-2 (for 6-oxoheptanoic acid) thieme-connect.com | 66709-08-8 nih.gov |

| Key Functional Groups | α-Keto acid, Alkyl chloride | β-Chloro ketone, Carboxylic acid | Ketone, Carboxylic acid | Acid chloride, Carboxylic acid |

| Primary Reactivity | Nucleophilic substitution at C-7, reactions at α-keto acid. | Covalent modification of nucleophiles (e.g., thiols) by the chloromethyl ketone. portlandpress.com | Standard ketone and carboxylic acid chemistry. | Nucleophilic acyl substitution at C-7. |

Investigations into Other Chloro-Oxoheptanoic Acid Isomers

Research extends to other isomers where the positions of the chloro and oxo groups are varied, or where additional substituents are present. For example, studies have been conducted on the synthesis and reactions of 7-chloro-2-alkyl-3-oxoheptanoic acid methyl esters, exploring the introduction of various alkyl groups at the C-2 position.

Furthermore, research into related chloro-oxo-alkanoic acids, such as 8-chloro-6-oxooctanoic acid alkyl esters, is also informative. Studies on these compounds include enzymatic reductions to produce chiral hydroxy-acid derivatives, which are valuable intermediates for the synthesis of molecules like α-lipoic acid. google.com These investigations highlight the broader interest in this class of halogenated keto acids as versatile synthetic intermediates.

Structure-Activity Relationship Studies in Non-Clinical Contexts

In non-clinical research, this compound serves as a valuable scaffold for structure-activity relationship (SAR) studies. These investigations systematically alter the molecule's structure to understand how specific chemical features influence its reactivity and interactions. The primary focus is on the interplay between the terminal chlorine atom, the ketone group at the C2 position, and the carboxylic acid.

The positioning of the ketone group is also critical. Its location at the C2 position, adjacent to the carboxylic acid, influences the molecule's electronic properties and conformational flexibility, introducing partial rigidity near the acid group. Shifting the ketone to a different position, as seen in structural analogues, alters the primary reaction pathways the molecule can undergo. Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, is often employed to predict how these structural changes will affect bioactivity and pharmacokinetic properties in a research context.

Table 1: Comparative Analysis of this compound and Its Analogues in SAR

| Compound | Structural Modification | Impact on Chemical Properties |

|---|---|---|

| This compound | Parent Compound | Balanced reactivity and stability. |

| Ethyl 7-bromo-3-oxoheptanoate | Bromine at C7, Ketone at C3 | Higher halogen reactivity; altered reaction pathways favoring aldol (B89426) condensations. |

| Ethyl 7-hydroxy-2-oxoheptanoate | Hydroxyl at C7 (ester form) | High aqueous solubility; readily oxidizes. |

Probing Biochemical Pathways and Enzymatic Interactions

The unique structure of this compound and its derivatives makes them effective tools for exploring complex biochemical processes and the intricacies of enzyme-substrate interactions.

While direct studies on this compound's role as a fatty acid metabolism analogue are not extensively documented, research on structurally similar compounds provides relevant insights. For instance, 7-chloro-7-octenoic acid, a chlorinated unsaturated fatty acid, has been investigated for its effects on metabolic pathways, particularly those related to fatty acid metabolism. This is significant as 7-chloro-7-octenoic acid can be chemically converted into 7-chloro-7-oxoheptanoic acid through ozonolysis, linking the two compounds in a synthetic pathway and suggesting a potential for similar biological investigations. The presence of the chlorine atom and the carbon chain allows such molecules to act as probes or mimics of natural fatty acids, enabling researchers to study the impact of halogenation on metabolic processes.

A key application of this compound's structural motif is in the rational design of enzyme inhibitors that function as substrate or transition-state analogues. The underlying principle is that a stable molecule mimicking the high-energy transition state of an enzymatic reaction will bind to the enzyme with extremely high affinity, leading to potent inhibition. nih.gov

A notable example involves a derivative, (S)-2-amino-7-oxoheptanoic acid (AOH), which was designed as a transition-state analogue inhibitor for the enzyme arginase. researchgate.net Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine. researchgate.net In this design, the aldehyde group of AOH acts as an isostere (a group with similar size and electronic properties) of the guanidinium (B1211019) carbon of L-arginine, the natural substrate. researchgate.net The electrophilic nature of the aldehyde is intended to facilitate nucleophilic attack by a hydroxide (B78521) ion in the enzyme's active site, thereby mimicking the formation of the tetrahedral intermediate during catalysis. researchgate.net The synthesis of such amino acid aldehydes has been achieved from derivatives of L-glutamic acid. researchgate.net

This design strategy extends to other systems where related chloro-alkanoic acid structures are used as linkers or spacers in the synthesis of inhibitors for enzymes like histone deacetylases (HDACs). preprints.org

The specific chemical features of this compound and its analogues dictate their mechanism of engagement with molecular targets. In the case of the arginase inhibitor (S)-2-amino-7-oxoheptanoic acid (AOH), X-ray crystallography has provided a detailed picture of its interaction within the enzyme's active site. researchgate.net

Upon binding to arginase, the aldehyde moiety of AOH is attacked by a metal-bridging hydroxide ion and becomes hydrated to form a gem-diol (a carbon atom with two hydroxyl groups). researchgate.net This hydrated form is a stable mimic of the neutral tetrahedral intermediate of the natural reaction. researchgate.net The specific interactions are as follows:

One hydroxyl group of the gem-diol bridges the binuclear manganese (Mn²⁺) cluster in the active site and donates a hydrogen bond to the amino acid residue Aspartate 128 (D128). researchgate.net

The second hydroxyl group donates a hydrogen bond to Glutamate 277 (E277). researchgate.net

This precise binding mode, which mimics a key catalytic step, is responsible for the compound's inhibitory effect on arginase, albeit with modest affinity in this specific case. researchgate.net

In a different context, this compound is known as a crucial intermediate in the synthesis of cilastatin. Cilastatin functions by inhibiting renal dehydropeptidase, an enzyme that degrades certain antibiotics. This inhibitory action protects the co-administered antibiotic, enhancing its efficacy.

Table 2: Investigated Enzyme Interactions

| Compound/Precursor | Target Enzyme | Mechanism of Interaction |

|---|---|---|

| (S)-2-amino-7-oxoheptanoic acid | Arginase I | The aldehyde group forms a gem-diol in the active site, mimicking the tetrahedral transition state and interacting with the manganese cluster, D128, and E277. researchgate.net |

| This compound | Renal Dehydropeptidase (as a precursor to Cilastatin) | Acts as an inhibitor to prevent the degradation of co-administered antibiotics. |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in assessing the purity of 7-Chloro-2-oxoheptanoic acid and separating it from reaction intermediates and impurities. High-performance liquid chromatography and gas chromatography are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purity assessment of this compound. Reversed-phase HPLC, often employing a C18 column, is a common method. Detection is typically carried out using a UV detector at a wavelength of 210 nm. This method is effective in quantifying the purity of the compound, which is often expected to be greater than 98%, and in detecting trace impurities.

| Parameter | Value/Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Column |

| Detection | UV at 210 nm |

| Application | Purity assessment (>98%), impurity profiling |

This table summarizes the typical HPLC conditions for the analysis of this compound.

Gas chromatography (GC) is another powerful tool used in the analysis of this compound, particularly for monitoring reaction progress and assessing the purity of its more volatile derivatives, such as its ethyl ester. google.comvwr.com For instance, the synthesis of ethyl 7-chloro-2-oxoheptanoate can be monitored by GC to determine the point at which the starting materials have been consumed. google.com The purity of the final product is also frequently reported as a percentage determined by GC analysis. google.comgoogle.comambeed.com In some purification methods, GC is used to assess the purity of the crude product before and after purification steps. patsnap.com For example, the purity of ethyl 7-chloro-2-oxoheptanoate has been reported to be as high as 99.3% after certain purification processes, as determined by GC. google.com

| Application | Monitored Species | Reported Purity (by GC) |

| Reaction Monitoring | Disappearance of starting materials (e.g., ethyl 7-chloro-α-hydroxyheptylate) | - |

| Purity Assessment | Ethyl 7-chloro-2-oxoheptanoate | 95% - 99.3% |

| Purification Monitoring | Crude vs. Purified ethyl 7-chloro-2-oxoheptanoate | Varies |

This table illustrates the applications of Gas Chromatography in the context of this compound and its derivatives.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals that correspond to the different types of protons in the molecule. For instance, the protons on the carbon adjacent to the chlorine atom (CH₂Cl) are anticipated to have a chemical shift in the range of δ 2.8–3.2 ppm. The protons of the methylene (B1212753) groups in the alkyl chain would appear as multiplets in the upfield region of the spectrum. google.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. A key signal is that of the ketone carbonyl carbon (C=O), which is expected to appear in the downfield region, typically between δ 200–210 ppm. The carbon attached to the chlorine atom would also have a characteristic chemical shift.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | CH₂Cl | δ 2.8 – 3.2 |

| ¹³C | C=O (Ketone) | δ 200 – 210 |

This table presents the expected NMR chemical shifts for key functional groups in this compound.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can further confirm its structure. Electrospray ionization (ESI) is a common ionization technique used for this compound. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is observed. Given the molecular formula C₇H₁₁ClO₃, the calculated mass-to-charge ratio (m/z) for the [M-H]⁻ ion is 192.6. The mass spectrum of the intermediate, ethyl 7-chloro-2-oxoheptanoate, has also been documented. google.com

| Ionization Mode | Observed Ion | Calculated m/z |

| ESI (Negative) | [M-H]⁻ | 192.6 |

This table shows the expected mass spectrometry data for this compound.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent peaks are expected to be from the carbonyl (C=O) stretching of the ketone and the carboxylic acid, as well as the O-H stretching of the carboxylic acid. The C-Cl stretch will also be present.

O–H Stretch (Carboxylic Acid): A broad band is expected in the region of 3300-2500 cm⁻¹. libretexts.org

C=O Stretch (Ketone and Carboxylic Acid): Strong absorptions are anticipated around 1700-1760 cm⁻¹. libretexts.org Specifically, aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹. libretexts.org

C–Cl Stretch: A band in the region of 850-550 cm⁻¹ is characteristic of the carbon-chlorine bond. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 (broad) |

| C=O (Ketone & Carboxylic Acid) | Stretch | 1760 - 1690 |

| C-Cl | Stretch | 850 - 550 |

This table summarizes the characteristic infrared absorption bands for the functional groups in this compound.

Advanced Analytical Approaches in Complex Research Matrices

Development of Robust Analytical Methods for Process Chemistry

In the context of industrial and large-scale laboratory synthesis, the development of robust analytical methods is paramount for monitoring reaction progress, determining product purity, and ensuring process consistency. For the synthesis of this compound and its derivatives, which often serve as critical intermediates in the production of pharmaceuticals like cilastatin (B194054), process chemistry relies heavily on analytical techniques that can perform reliably in complex matrices. chemicalbook.compatsnap.com These matrices typically consist of crude reaction mixtures containing the target compound, unreacted starting materials, solvents, and various by-products.

The primary synthesis route for this compound and its common intermediate, ethyl 7-chloro-2-oxoheptanoate, involves a Grignard reaction. google.com This process, while effective, can generate a host of impurities from side reactions, such as the Wurtz reaction, making the isolation and quantification of the final product challenging. google.com Consequently, a significant focus in the process chemistry of this compound is the development of integrated purification and analytical methods to obtain high-purity material. google.com

One of the key challenges is the effective separation of the desired keto-acid or keto-ester from a complex oil-based crude product. A robust method developed for the purification of ethyl 7-chloro-2-oxoheptanoate addresses this by leveraging a selective chemical reaction. patsnap.com This process involves treating the crude product with a hydrosulfite solution, typically sodium bisulfite, which selectively reacts with the ketone functional group of the target compound to form a solid sulfite (B76179) adduct. This solid can be easily separated from the liquid-phase impurities through filtration. The purified ethyl 7-chloro-2-oxoheptanoate is then recovered by decomposing the adduct. patsnap.com

The effectiveness of this purification process is quantified using Gas Chromatography (GC), a standard analytical method for volatile and semi-volatile compounds. patsnap.comtcichemicals.com The GC analysis provides a clear measure of the purity of the ethyl 7-chloro-2-oxoheptanoate before and after the purification procedure, thereby validating the robustness of the method for process scale-up. The data below, derived from process development studies, illustrates the method's efficacy in handling crude products of varying initial purities. patsnap.com

Table 1: Purification Efficacy of Ethyl 7-chloro-2-oxoheptanoate Using the Bisulfite Adduct Method This interactive table summarizes the results from different embodiments of a patented purification process, showing the initial crude purity and the final purity achieved after treatment.

| Experiment | Crude Product Input (g) | Initial Purity (GC, %) | Final Product Purity (GC, %) |

|---|---|---|---|

| Example 1 | 50.0 | 60.6% | >98% |

| Example 2 | 50.0 | 64.3% | >98% |

The data clearly demonstrates that the method is robust, consistently yielding a final product with a purity exceeding 98% regardless of the initial crude product's quality. patsnap.com This level of purity is often a prerequisite for subsequent synthetic transformations in a multi-step process. patsnap.com While GC is the primary tool for quantitative analysis in this context, other advanced techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed for structural confirmation and characterization of the final product and any potential impurities. bldpharm.com The development of such integrated purification and analytical strategies is a cornerstone of modern process chemistry, enabling the efficient and reliable production of crucial chemical intermediates like this compound.

Computational and Theoretical Studies of 7 Chloro 2 Oxoheptanoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Key electronic properties determined through these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. For 7-chloro-2-oxoheptanoic acid, DFT calculations have estimated a HOMO-LUMO gap of approximately 5.2 eV, suggesting moderate reactivity.

Furthermore, these calculations provide insights into the distribution of electron density within the molecule. An electrostatic potential map highlights regions of high and low electron density. In this compound, areas of high electron density are localized around the chlorine and carboxylic acid groups, while the ketone carbonyl group exhibits electron deficiency. This polarization makes the carbonyl carbon susceptible to nucleophilic attack. Partial charges on individual atoms have also been calculated, with the chlorine atom carrying a negative partial charge (δ⁻ = -0.18 e), the ketone carbonyl carbon a positive partial charge (δ⁺ = +0.32 e), and the carboxylic acid oxygen a negative partial charge (δ⁻ = -0.45 e).

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO-LUMO Gap | ~5.2 eV | Density Functional Theory (DFT) |

| Partial Charge (Chlorine) | -0.18 e | DFT |

| Partial Charge (Ketone Carbonyl) | +0.32 e | DFT |

| Partial Charge (Carboxylic Acid Oxygen) | -0.45 e | DFT |

This table presents electronically calculated properties of this compound based on available research data.

Molecular Modeling and Simulation of Conformational Dynamics

Molecular modeling and simulation techniques are employed to investigate the three-dimensional structure and conformational flexibility of this compound. These studies are crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Table 2: Key Structural Features of this compound

| Structural Feature | Description |

| Preferred Conformation | Gauche conformation between ketone and carboxylic acid groups; antiperiplanar arrangement of the chlorine atom relative to the carbonyl group. |

| Key Dihedral Angles | The ketone group at C2 introduces partial rigidity, influencing the flexibility near the carboxylic acid. |

| Rotatable Bonds | 6 rotatable bonds contribute to its conformational flexibility. chemscene.com |

This table outlines the key structural features of this compound as determined by molecular modeling.

Prediction of Reactivity and Mechanistic Pathways

Computational methods are valuable for predicting the reactivity of this compound and elucidating potential mechanistic pathways for its reactions. The electronic structure calculations, as discussed previously, indicate that the ketone carbonyl carbon is an electrophilic site susceptible to nucleophilic attack.

The presence of multiple functional groups—a carboxylic acid, a ketone, and a terminal alkyl chloride—allows for a variety of potential chemical transformations. Theoretical studies can model the reaction energetics and transition states for reactions such as reduction of the keto group to a hydroxyl group, or nucleophilic substitution at the chlorine-bearing carbon. For instance, the chlorine atom can be substituted by other functional groups, making the compound a versatile intermediate for further chemical modifications.

Computational models can also help to understand the acidity of the carboxylic acid proton and the reactivity of the α-protons adjacent to the ketone. These predictions are essential for designing synthetic routes that utilize this compound as a building block.

In Silico Studies of Molecular Interactions in Biological Systems (non-clinical)

While clinical studies are outside the scope of this article, in silico molecular docking and dynamics simulations can provide valuable non-clinical insights into how this compound might interact with biological macromolecules. These computational techniques can predict the binding affinity and mode of interaction of a small molecule with a protein target.

For example, molecular docking studies could be used to investigate the potential interaction of this compound with the active sites of various enzymes. Such studies have been performed on structurally related compounds to explore their potential as enzyme inhibitors. semanticscholar.orgmdpi.commdpi.comresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

It is important to note that this compound is a known precursor in the synthesis of cilastatin (B194054), which acts as an inhibitor of renal dehydropeptidase. While this points to a biological application of a derivative, in silico studies on this compound itself could reveal its own potential interactions with this or other enzymes, providing a molecular basis for observed biological activities of its derivatives.

Future Directions and Emerging Research Avenues for 7 Chloro 2 Oxoheptanoic Acid

Development of Novel and Highly Efficient Stereoselective Synthesis Methods

The primary industrial synthesis of 7-chloro-2-oxoheptanoic acid involves a Grignard reaction with 1-bromo-5-chloropentane (B104276) and diethyl oxalate (B1200264), followed by hydrolysis. google.com While effective, this method can be improved in terms of yield and stereoselectivity. Current research focuses on refining this process. For instance, optimizing reaction conditions, such as the choice of solvent and temperature control, has been shown to increase yields. One patented method reports a total yield of 43.0% using this two-step process. google.com

Further advancements include the development of purification techniques using hydrazine (B178648) derivatives to achieve purities of 97-99.5%. However, a significant area for future development lies in stereoselective synthesis. The creation of chiral centers with high enantiomeric excess is crucial for many pharmaceutical applications. As such, research into chiral catalysts and auxiliaries for the synthesis of this compound and its derivatives is a promising avenue.

A study on the stereoselective synthesis of new chiral N-tertiary tetrasubstituted β-enamino ester piperidines utilized a derivative, methyl 7-chloro-3-oxo-heptanoate, highlighting the potential for creating complex chiral structures from related precursors. acs.org This suggests that similar methodologies could be adapted for the asymmetric synthesis of this compound itself, leading to more efficient and targeted production of chiral molecules.

Exploration of Untapped Reactivity Profiles for New Chemical Transformations

The reactivity of this compound is primarily centered around its two functional groups: the carboxylic acid and the ketone. The chlorine atom also offers a site for nucleophilic substitution. While its use in the synthesis of cilastatin (B194054) is well-documented, there is considerable scope to explore other chemical transformations. chemicalbook.com

Future research could focus on leveraging the dual functionality of the molecule to create novel heterocyclic compounds. The ketone and carboxylic acid groups can participate in condensation reactions with various binucleophiles to form a wide range of ring structures. Additionally, the terminal chlorine atom can be used to introduce other functionalities through substitution reactions, further expanding the synthetic utility of this compound.

The exploration of reactions at the α-carbon to the ketone, such as alpha-halogenation or alkylation, could also lead to new derivatives with unique properties. For example, the synthesis of compounds like 7-chloro-2-methyl-3-oxoheptanoic acid methyl ester has been demonstrated, showcasing the potential for modification at this position. acs.org

Innovative Applications as Precursors for Advanced Materials or Polymers

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polyesters and polyamides. The carboxylic acid can react with diols or diamines to form polymer chains, while the ketone and chlorine functionalities could be utilized for post-polymerization modifications, introducing specific properties to the material.

For instance, the chlorine atom could serve as a site for cross-linking, enhancing the thermal and mechanical stability of the resulting polymer. The ketone group could be modified to introduce photoresponsive or other functional moieties. Research in this area could lead to the development of advanced materials with tailored properties for applications in electronics, coatings, or biomedical devices. While direct research on this compound in polymer science is not yet extensive, related compounds like ethyl 7-chloro-7-oxoheptanoate have been noted as intermediates in the synthesis of α,ω-dicarboxylic acids and polyesters.

Interdisciplinary Research Bridging Synthetic Chemistry and Biochemical Systems (non-clinical)

Beyond its role as a pharmaceutical intermediate, this compound and its derivatives could be explored for their interactions with biochemical systems in a non-clinical research context. The structural similarity to endogenous molecules could make it a useful tool for studying enzyme mechanisms or as a probe for biochemical pathways.

For example, its derivatives could be designed as specific enzyme inhibitors or as substrates to study enzyme kinetics. The chlorine atom provides a handle for attaching fluorescent tags or other reporter groups, enabling the visualization and tracking of these molecules within cellular systems. This could provide valuable insights into metabolic processes and enzyme function. While current applications are primarily in pharmaceutical synthesis, the potential for this compound as a research tool in biochemistry and systems biology is a promising area for future investigation.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-2-oxoheptanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via hydrolysis and chlorination of ethyl 7-chloro-2-oxoheptanoate, as described in industrial chemical protocols . Key steps include lactone ring-opening with thionyl chloride (SOCl₂) followed by controlled alcoholysis. Optimizing molar ratios (e.g., SOCl₂:lactone ≥ 1.2:1) and reaction temperature (60–80°C) minimizes side reactions like over-chlorination. Purification via fractional distillation under reduced pressure (BP: ~218°C) is critical for isolating the final product. Yield improvements (>75%) require inert atmospheres (N₂) to prevent oxidation.

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the α-keto and chloroalkane groups via H NMR (δ 2.8–3.2 ppm for CH₂Cl; δ 9.5–10.0 ppm for ketone protons) and C NMR (δ 200–210 ppm for C=O) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210 nm) to quantify purity (>98%) and detect trace impurities .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 192.6 (calculated for C₇H₁₁ClO₃).

Q. What storage conditions ensure the stability of this compound in laboratory settings?

Methodological Answer: Store at –20°C in amber glass vials under anhydrous conditions (desiccated with silica gel). Avoid repeated freeze-thaw cycles to prevent hydrolysis of the α-keto group. Long-term stability (>12 months) is achievable with argon gas purging before sealing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variability in assay conditions or impurity profiles. To address this:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., fixed pH, temperature, and solvent systems) .

- Impurity Profiling : Use LC-MS to identify and quantify side products (e.g., dimerized or oxidized species) that may interfere with bioactivity .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate confounding variables .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in model organisms?

Methodological Answer:

- Isotopic Labeling : Synthesize C-labeled analogs to track carbon flux via GC-MS or NMR .

- Enzyme Inhibition Studies : Use specific inhibitors (e.g., ketoacid dehydrogenase inhibitors) to identify rate-limiting steps in degradation pathways .

- Metabolomic Profiling : Apply high-resolution LC-MS/MS to detect intermediate metabolites in liver microsome assays .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enoyl-ACP reductase) .

- QSAR Analysis : Corporate substituent effects (e.g., chain length, halogenation) on bioactivity to optimize pharmacokinetic properties .

- MD Simulations : Assess membrane permeability by modeling interactions with lipid bilayers over 100-ns trajectories .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer:

- Probit Analysis : Fit sigmoidal curves to calculate LD₅₀/EC₅₀ values with 95% confidence intervals .

- Hill Slope Analysis : Determine cooperativity in receptor-binding assays using nonlinear regression tools (e.g., GraphPad Prism) .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by experimental errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.